tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the CAS Number 2055043-54-2 and a molecular formula of C_{11}H_{20}F_{2}N_{2}O. It is classified as an amino acid derivative and a piperidine-based compound, often utilized in pharmaceutical research and development due to its potential biological activity. The compound is significant in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate can be achieved through several methods. A notable synthesis route involves the following steps:
For instance, one method describes the use of ammonium formate and palladium on activated carbon in methanol at 50 °C for one hour, yielding high purity levels of the target compound .
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate participates in various chemical reactions:
These reactions are essential for modifying the compound for further applications in drug development.
The mechanism of action for tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is primarily related to its interaction with biological targets such as enzymes or receptors. While specific mechanisms may vary based on the target:
Research indicates that compounds with similar structures often exhibit activity against neurological disorders or cancer due to their ability to cross the blood-brain barrier and interact with central nervous system targets.
The physical and chemical properties of tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate are crucial for its application:
These properties are significant when considering formulation strategies for drug delivery.
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate has several scientific applications:
Chiral piperidine derivatives represent a cornerstone of medicinal chemistry due to their prevalence in bioactive molecules and natural products. These saturated, six-membered nitrogen heterocycles offer defined three-dimensional (3D) architectures that enable precise interactions with biological targets. Analysis of FDA-approved small-molecule drugs reveals that approximately 30% contain chiral piperidine or piperazine motifs, underscoring their pharmaceutical significance [6]. The intrinsic stereogenicity of these scaffolds allows for selective binding to enantioselective biological sites, minimizing off-target effects while optimizing pharmacokinetic profiles. Among these, fluorinated chiral piperidines have emerged as particularly valuable frameworks due to fluorine's ability to modulate electronic, conformational, and physicochemical properties without significant steric perturbation.
Fluorinated building blocks have revolutionized drug design by enabling precise tuning of molecular properties. Incorporation of fluorine atoms or fluorinated groups (e.g., -CF₃, -CF₂H, gem-difluoro) influences key parameters:
Approximately 30% of recently approved drugs contain fluorine atoms, with fluorinated piperidines featuring prominently in kinase inhibitors, GPCR modulators, and antiviral agents [4]. The strategic placement of fluorine atoms adjacent to chiral centers creates stereochemical environments that mimic natural ligands while resisting enzymatic degradation. This synergy between chirality and fluorination enables the development of therapeutics with enhanced target engagement and reduced dosing frequencies, as evidenced by blockbusters like Lipitor® and Prozac® [4].
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 2055043-54-2) exemplifies a next-generation fluorinated chiral building block with multidimensional utility. Its molecular architecture integrates three pharmacophoric elements:
Table 1: Molecular Properties of tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Property | Value | Significance |
---|---|---|
CAS Registry Number | 2055043-54-2 [2] | Unique compound identification |
Molecular Formula | C₁₁H₂₀F₂N₂O₂ | Defines elemental composition |
Molecular Weight | 250.29 g/mol [7] | Impacts pharmacokinetic properties |
Hybridization (Fsp³) | 0.82 | High 3D character (>0.5 indicates good complexity) |
Hydrogen Bond Acceptors | 4 | Influences solubility and membrane permeation |
Chiral Centers | 1 (R-configuration) [3] | Enables enantioselective biological interactions |
This building block overcomes limitations of earlier non-fluorinated piperidines by combining metabolic stability with conformational rigidity. The electron-withdrawing difluoro group reduces the pKa of the piperidine nitrogen (predicted ΔpKa ≈ -1.5 versus non-fluorinated analog), enhancing bioavailability while maintaining water solubility. The primary aminomethyl handle facilitates diverse derivatization through amidation, reductive amination, or urea formation, enabling rapid generation of structure-activity relationship (SAR) libraries. Recent studies indicate that such sp³-rich, fluorinated scaffolds show 31% higher progression rates from discovery to clinical development compared to flat architectures [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8